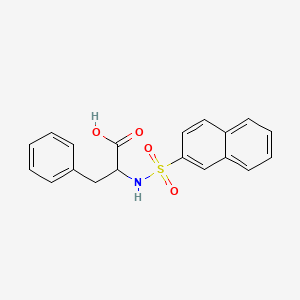
2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid
描述
2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known to interact with its target, trypsin-1 . The interaction between the compound and Trypsin-1 may result in changes to the enzyme’s activity, potentially influencing various biological processes.
生物活性
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid, a compound with the CAS number 90427-55-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Similar compounds have shown effects on:
- Antileishmanial and Antimalarial Activities : Compounds bearing sulfonamide groups have been documented to exhibit significant antileishmanial and antimalarial properties, potentially through inhibition of enzyme activity crucial for parasite survival.
- Cell Viability and Apoptosis : Studies indicate that derivatives of naphthalene sulfonamides can induce apoptosis in cancer cell lines by altering mitochondrial function and increasing reactive oxygen species (ROS) levels .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved mitochondrial dysfunction and increased ROS production, leading to apoptosis .
- Antimicrobial Properties : Research has shown that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing a notable zone of inhibition indicating its potential as an antimicrobial agent .
Comparative Analysis
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 25 | |
| Similar Sulfonamide Derivative | Antimalarial | 15 | |
| Naphthalene-based Compound | Antimicrobial | 20 |
Research Findings
Recent studies have focused on the synthesis and evaluation of analogs of this compound, exploring their structure-activity relationships (SAR). These investigations highlight:
- Hydrogen Bonding Interactions : The presence of hydrogen bonds between the sulfonamide nitrogen and adjacent functional groups enhances solubility and bioavailability, critical for therapeutic efficacy .
- Computational Studies : Molecular docking simulations suggest that this compound interacts favorably with target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
属性
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSYAACXBJFWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389554 | |
| Record name | 2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90427-55-7 | |
| Record name | 2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















